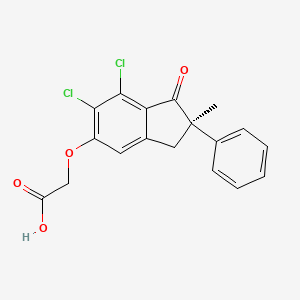![molecular formula C34H20N2O6 B14640733 4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 54395-39-0](/img/structure/B14640733.png)
4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(oxy) linkage connecting two phenyl-isoindole-dione moieties, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-[1,4-phenylenebis(oxy)]dibenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
作用机制
The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde: Shares the phenylenebis(oxy) linkage but differs in the functional groups attached to the phenyl rings.
4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Another similar compound with a phenylenebis(oxy) linkage, but with nitrile groups instead of isoindole-dione moieties.
Uniqueness
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is unique due to its combination of stability, reactivity, and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
54395-39-0 |
|---|---|
分子式 |
C34H20N2O6 |
分子量 |
552.5 g/mol |
IUPAC 名称 |
4-[4-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-25-13-7-15-27(29(25)33(39)35(31)21-9-3-1-4-10-21)41-23-17-19-24(20-18-23)42-28-16-8-14-26-30(28)34(40)36(32(26)38)22-11-5-2-6-12-22/h1-20H |
InChI 键 |
BYTKMLHQODLGFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


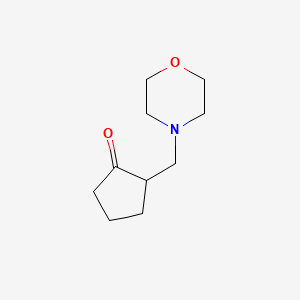
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
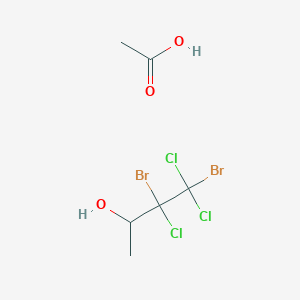
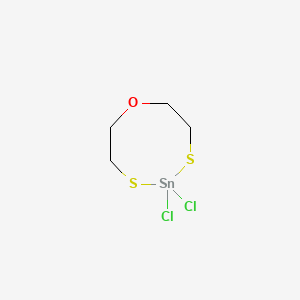
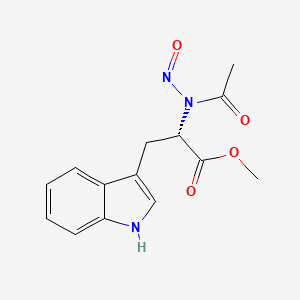

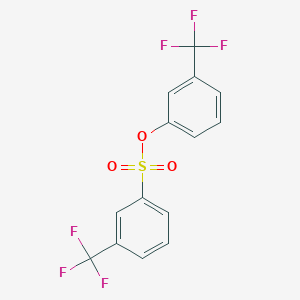
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
methanide](/img/structure/B14640717.png)




